

ER PhotoFlipper 32 and Mechanobiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ER PhotoFlipper 32*

Cat. No.: *B12365427*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Recent advancements in mechanobiology have highlighted the ER's role as a central hub for sensing and transducing mechanical cues within the cell. The physical state of the ER membrane, particularly its tension, is emerging as a key regulator of cellular responses to mechanical stress. This technical guide provides a comprehensive overview of the use of the fluorescent probe, ER Flipper-TR®, in the study of ER membrane tension and its implications in mechanobiology. It is important to note that while the topic mentions "**ER PhotoFlipper 32**," the commercially available and scientifically validated probe for measuring ER membrane tension is ER Flipper-TR®. This guide will focus on the principles, applications, and data interpretation related to ER Flipper-TR®.

The ER Flipper-TR® Probe: A Tool to Measure Endoplasmic Reticulum Membrane Tension

ER Flipper-TR® is a fluorescent probe specifically designed to quantitatively measure membrane tension within the endoplasmic reticulum of living cells. It belongs to a class of molecules known as "flippers," which are sensitive to the physical properties of the lipid bilayer they are embedded in.

The core of the ER Flipper-TR® molecule consists of two twisted dithienothiophene units. The degree of twisting between these two units is influenced by the lateral pressure exerted by the surrounding lipid molecules in the membrane. When the membrane is under low tension, the lipid packing is looser, allowing the two parts of the flipper molecule to adopt a more twisted conformation. Conversely, under high membrane tension, the lipids are more tightly packed, which planarizes the flipper molecule. This change in conformation directly affects the probe's fluorescence lifetime.

The fluorescence lifetime of ER Flipper-TR® is measured using Fluorescence Lifetime Imaging Microscopy (FLIM). A shorter fluorescence lifetime corresponds to a more twisted conformation (lower membrane tension), while a longer fluorescence lifetime indicates a more planar conformation (higher membrane tension). This relationship allows for the quantitative mapping of membrane tension across the ER network in real-time.

Quantitative Data on ER Flipper-TR® Fluorescence Lifetime

The following tables summarize quantitative data on the fluorescence lifetime of ER Flipper-TR® obtained from various studies. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Baseline Fluorescence Lifetime of ER Flipper-TR® in Different Cell Lines

Cell Line	Average Fluorescence Lifetime (ns)	Notes
HeLa	~3.5	The average lifetime can vary between different regions of the ER, such as tubules and sheets. [1]
HFF-1	Not explicitly stated for ER Flipper-TR®, but Flipper-TR® shows a range of lifetimes under varying osmotic pressures.	
HK	Not explicitly stated for ER Flipper-TR®, but a related "ER flipper 4" shows changes with osmotic shock.	

Table 2: Changes in ER Flipper-TR® Fluorescence Lifetime in Response to Osmotic Stress

Cell Line	Condition	Change in Fluorescence Lifetime (ns)
HeLa	Hyper-osmotic shock (0.5 M sucrose)	Decrease of 0.2-0.5 ns
HK	Hyper-osmotic shock	Decrease in the longest lifetime component (τ_1)

Table 3: Changes in Flipper-TR® Fluorescence Lifetime in Response to Other Mechanical Stimuli

Cell Line	Stimulus	Change in Fluorescence Lifetime
HFF-1	Indentation with FluidFM pipette	Increase in lifetime with increasing indentation force
HFF-1	Aspiration with FluidFM pipette	Increase in lifetime with increasing aspiration

Experimental Protocols

Cell Labeling with ER Flipper-TR®

Materials:

- ER Flipper-TR® probe
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM)
- Live-cell imaging dish

Protocol:

- Prepare a 1 mM stock solution of ER Flipper-TR®: Dissolve the contents of one vial of ER Flipper-TR® in an appropriate volume of anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
- Prepare the staining solution: On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.
- Cell Staining:
 - Grow cells to the desired confluency on a live-cell imaging dish.
 - Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the 1 μ M ER Flipper-TR® staining solution to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Imaging: After incubation, the cells can be imaged directly in the staining solution or after washing once with fresh, pre-warmed culture medium.

Induction of Mechanical Stress

a) Osmotic Shock:

- Prepare isotonic, hypotonic, and hypertonic solutions. For example:
 - Isotonic: Standard cell culture medium.
 - Hypotonic: Dilute the cell culture medium with sterile deionized water (e.g., a 1:1 dilution).
 - Hypertonic: Add a non-permeable solute like sucrose or sorbitol to the cell culture medium (e.g., 0.5 M final concentration).
- After labeling with ER Flipper-TR®, replace the medium with the desired osmotic solution just before imaging.

b) Substrate Stretching:

- Culture cells on a flexible, stretchable substrate (e.g., polydimethylsiloxane - PDMS).
- Use a custom-built or commercially available cell-stretching device to apply a defined strain to the substrate.
- Image the cells with FLIM before, during, and after the application of mechanical stretch.

FLIM Data Acquisition and Analysis

Instrumentation:

- A confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single-photon counting (TCSPC) system.

- Excitation: Typically around 488 nm.
- Emission: Collected in a spectral window of approximately 575-625 nm.

Acquisition Parameters:

- Acquire images with sufficient photon counts per pixel to ensure accurate lifetime fitting.
- Record a series of images over time to capture the dynamic changes in fluorescence lifetime in response to mechanical stimuli.

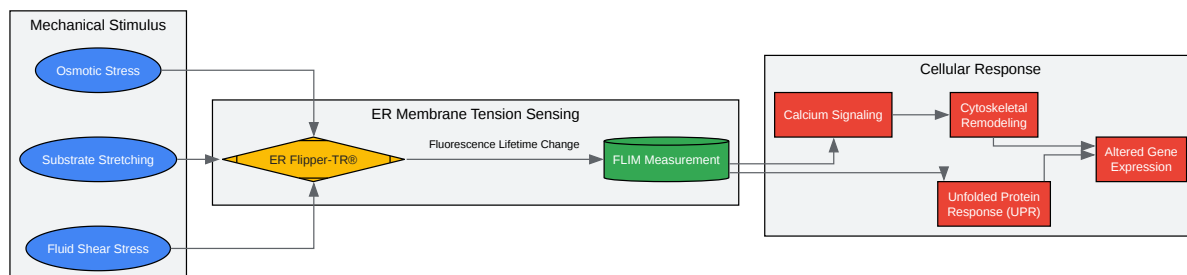
Data Analysis:

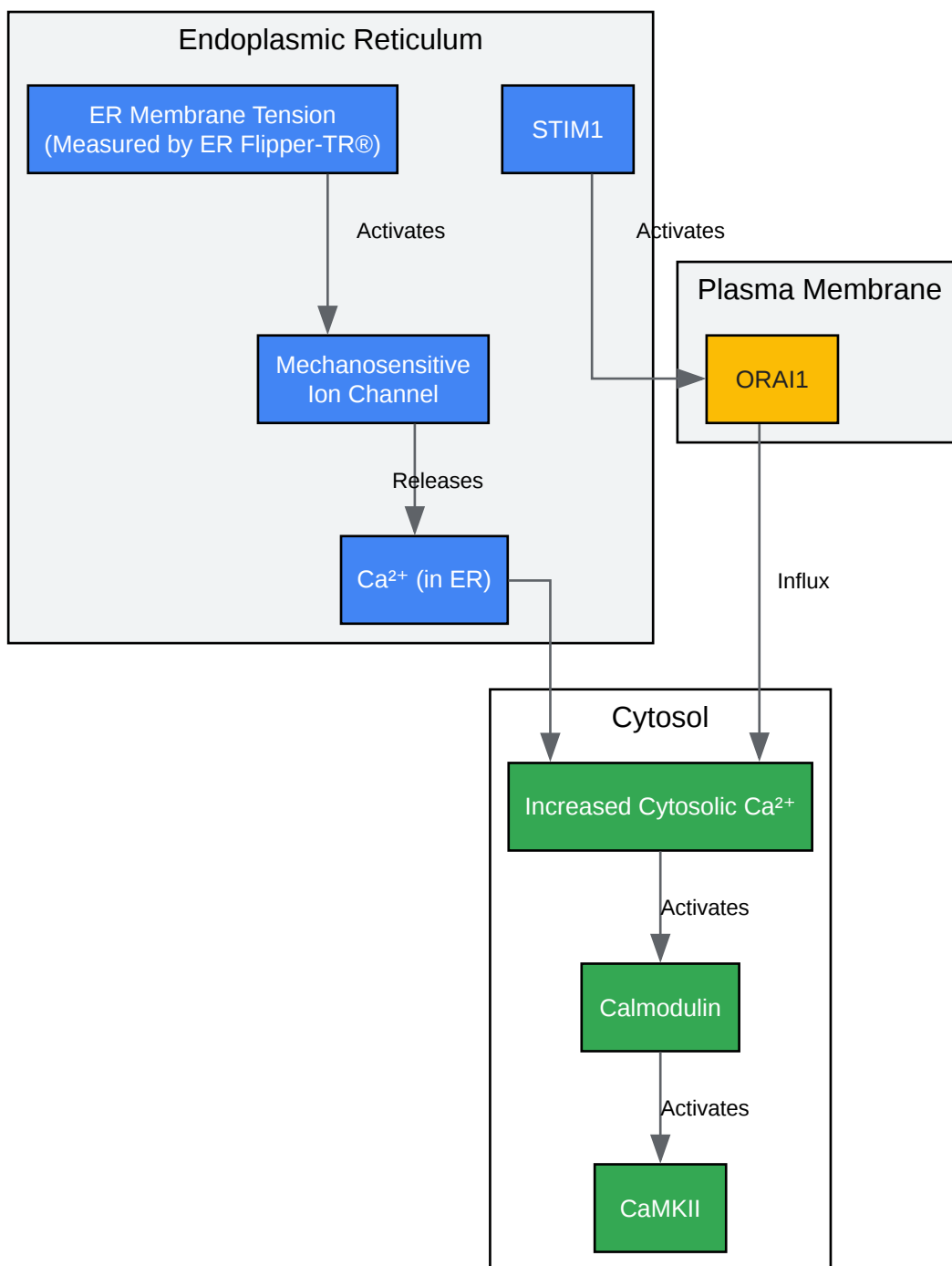
- The fluorescence decay curve for each pixel is fitted with a multi-exponential decay model (typically a bi-exponential model is sufficient).
- The fluorescence lifetime (τ) is calculated from the fitted decay curve.
- Generate a fluorescence lifetime map of the cell, where the color of each pixel represents its fluorescence lifetime.
- Quantify the changes in fluorescence lifetime in different regions of the ER or under different experimental conditions.

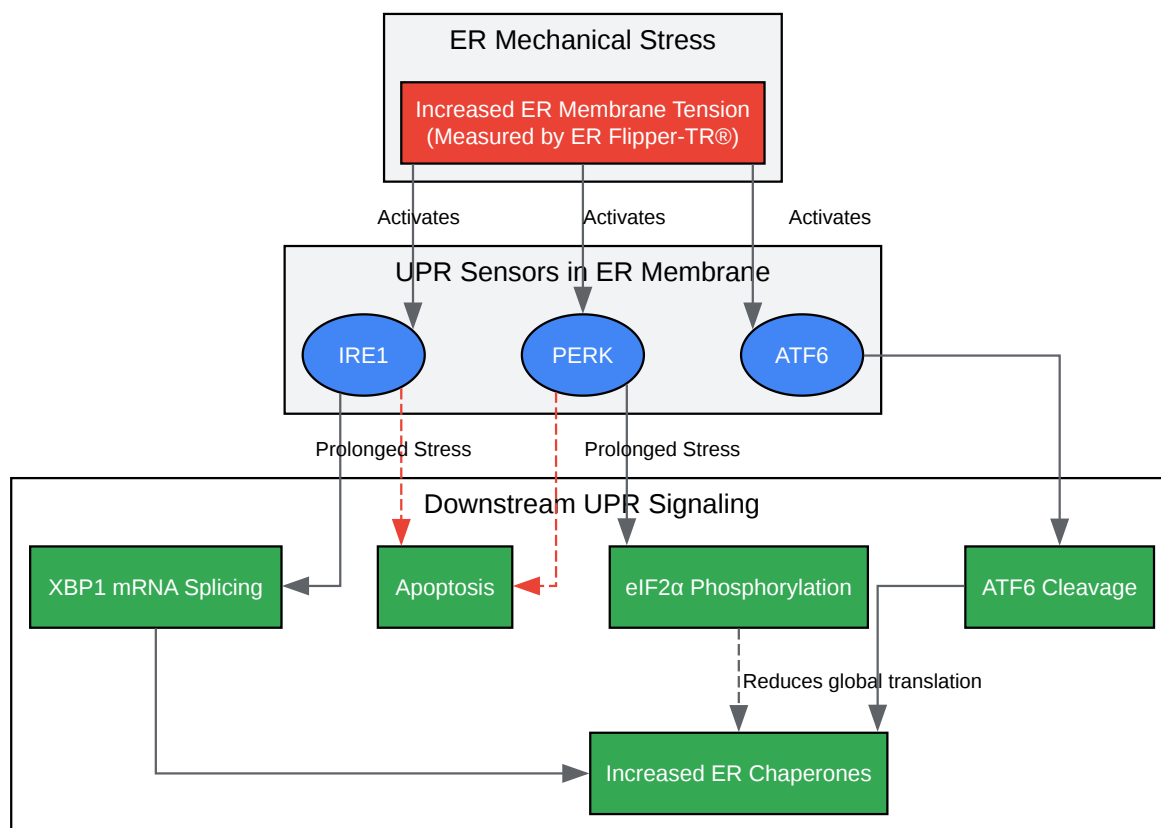
Signaling Pathways and Logical Relationships

ER-Mediated Mechanotransduction

Changes in ER membrane tension, as detected by ER Flipper-TR®, can initiate a cascade of downstream signaling events. The ER is physically and functionally connected to other cellular components, including the cytoskeleton and other organelles, allowing for the rapid propagation of mechanical signals.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [ER PhotoFlipper 32 and Mechanobiology: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12365427#er-photoflipper-32-and-mechanobiology\]](https://www.benchchem.com/product/b12365427#er-photoflipper-32-and-mechanobiology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com